

# 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde chemical properties

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## Compound of Interest

**Compound Name:** 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

**Cat. No.:** B133293

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## An In-depth Technical Guide to 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies for **3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde**, a key intermediate in the synthesis of pharmaceutical compounds such as Roflumilast<sup>[1][2]</sup>. This document is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis.

## Chemical Identity and Properties

**3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde** is a substituted benzaldehyde derivative. Its core structure consists of a benzene ring functionalized with an aldehyde group, a cyclopropylmethoxy group, and a difluoromethoxy group.

## General and Computed Properties

The following tables summarize the key identifiers and computed chemical properties for this compound.

Identifier	Value	Reference
Chemical Name	3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde	[3][4]
CAS Number	151103-09-2	[3][4][5][6]
Molecular Formula	C <sub>12</sub> H <sub>12</sub> F <sub>2</sub> O <sub>3</sub>	[3][4][7]
Molecular Weight	242.22 g/mol	[3][4][6][7][8][9]
Physical Form	Viscous pale yellow liquid	[3]
Purity	Commercially available in grades up to 99.9%	[3]

Computed Property	Value	Reference
Exact Mass	242.07545056 u	[4][9]
InChIKey	AHVVCELVGCPYGI-UHFFFAOYSA-N	[4][7]
SMILES	C1CC1COc2cc(ccc2OC(F)F)C=O	[7]
Topological Polar Surface Area	35.5 Å <sup>2</sup>	[9]
Rotatable Bond Count	6	[9]
Stereochemistry	Achiral	[7]

## Spectroscopic Data

While specific spectral data is not publicly available in detail, various analytical techniques are used to confirm the structure and purity of the compound. These include <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR Spectroscopy, and Mass Spectrometry[8]. Researchers should perform their own analytical characterization to verify the identity and purity of the material.

## Synthesis Protocols

This compound can be synthesized through several routes. The most common methods start from substituted hydroxybenzaldehydes.

## Method 1: Williamson Ether Synthesis

This protocol involves the reaction of 4-(difluoromethoxy)-3-hydroxybenzaldehyde with bromomethylcyclopropane[3].

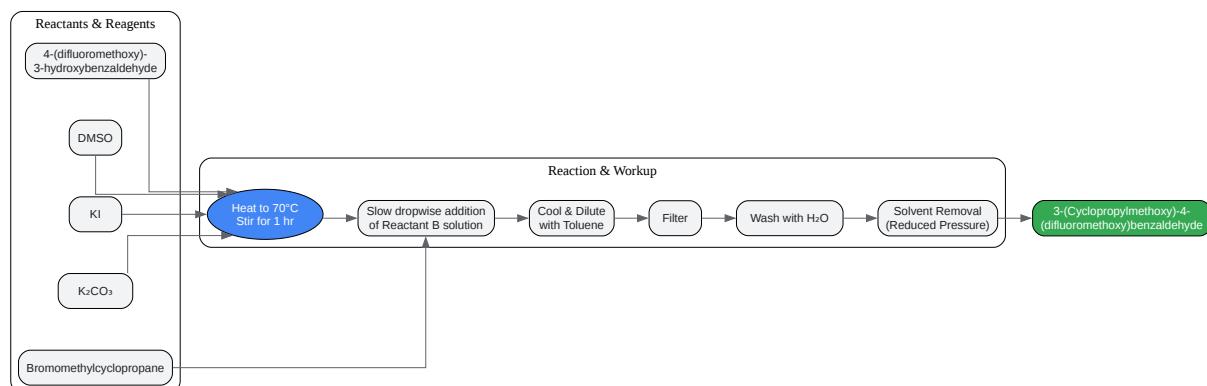
### Materials:

- 4-(Difluoromethoxy)-3-hydroxybenzaldehyde (55 g)
- Potassium carbonate ( $K_2CO_3$ , 42.42 g)
- Potassium iodide (KI, 4.86 g)
- Bromomethylcyclopropane (42.65 g)
- Dimethyl sulfoxide (DMSO, 330 mL total)
- Toluene (375 mL)
- Deionized water

### Procedure:

- To a suitable reactor, add 4-(difluoromethoxy)-3-hydroxybenzaldehyde (55 g),  $K_2CO_3$  (42.42 g), KI (4.86 g), and 220 mL of DMSO.
- Heat the mixture to 70 °C with stirring for 1 hour.
- In a separate vessel, prepare a solution of bromomethylcyclopropane (42.65 g) in 110 mL of DMSO.
- Slowly add the bromomethylcyclopropane solution dropwise to the heated reaction mixture over a period of 1 hour.
- Upon completion of the reaction, cool the mixture to room temperature.

- Dilute the reaction mixture with toluene (375 mL) and filter to remove inorganic salts.
- Cool the filtrate to 0-5 °C and wash with deionized water (375 mL). Separate the organic and aqueous phases.
- Wash the organic phase twice more with deionized water (55 mL each).
- Remove the solvent (toluene) from the organic phase by distillation under reduced pressure.
- The final product is obtained as a viscous pale yellow liquid (70 g, 99% yield)[3].



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Diagram 1: Synthesis workflow via Williamson ether synthesis.

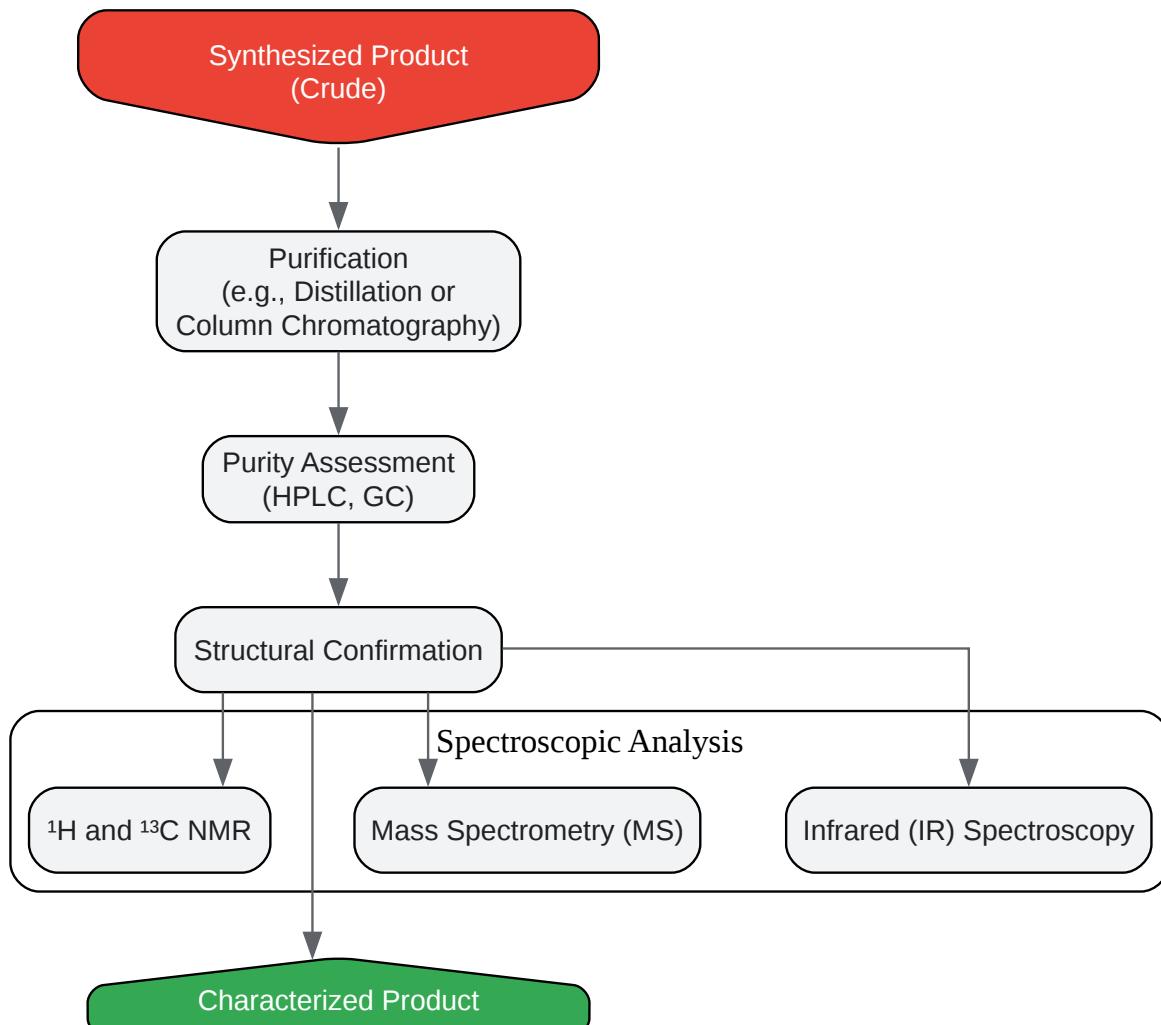
## Method 2: Two-Step Synthesis from Halogenated Precursors

A patented method describes a pathway starting from a 3-halogeno-4-hydroxybenzaldehyde[1].

- Step 1: 3-halogeno-4-hydroxybenzaldehyde is reacted with cyclopropylmethanol in the presence of a base to form 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde.
- Step 2: This intermediate is then reacted with a chlorodifluoroacetic acid derivative (such as sodium chlorodifluoroacetate) in the presence of a base to yield the final product, **3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde**[1]. This product can be further oxidized to form the corresponding benzoic acid, another key intermediate for Roflumilast[1].

## Analytical Workflow

To ensure the quality and confirm the identity of the synthesized compound, a standard analytical workflow should be followed.



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Diagram 2: General analytical workflow for product characterization.

## Safety Information

There is conflicting safety information available from different suppliers.

- One source classifies the compound with GHS pictogram "Warning" and the hazard statement H302: Harmful if swallowed[9].

- Another source classifies it as "Danger" with hazard statements H310 (Fatal in contact with skin), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), and H319 (Causes serious eye irritation)[10].

Given this discrepancy, users should handle this compound with extreme caution. It is imperative to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and to work in a well-ventilated fume hood. Users must consult the specific Safety Data Sheet (SDS) provided by their supplier before handling this chemical.

## Applications in Research and Development

The primary application of **3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde** is as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs). Its most notable role is as a key intermediate in the multi-step synthesis of Roflumilast, a selective inhibitor of phosphodiesterase-4 (PDE4) used in the treatment of chronic obstructive pulmonary disease (COPD)[1][2]. The aldehyde functional group allows for further chemical transformations, such as oxidation to a carboxylic acid or reductive amination, to build more complex molecular architectures.

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## References

- 1. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]
- 2. cphi-online.com [cphi-online.com]
- 3. 4-(DIFLUOROMETHOXY)-3-(CYCLOPROPYLMETHOXY)-BENZALDEHYDE | 151103-09-2 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. manchesterorganics.com [manchesterorganics.com]

- 6. 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde - Amerigo Scientific [amerigoscientific.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. 4-(DIFLUOROMETHOXY)-3-(CYCLOPROPYLMETHOXY)-BENZALDEHYDE(151103-09-2) 1H NMR spectrum [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. 3-(Cyclopropyloxy)-4-(difluoromethoxy)benzaldehyde AldrichCPR 362718-98-7 [sigmaaldrich.com]
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